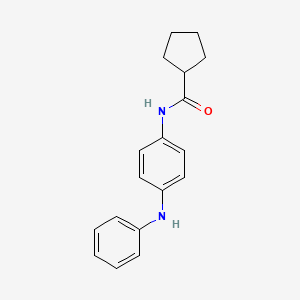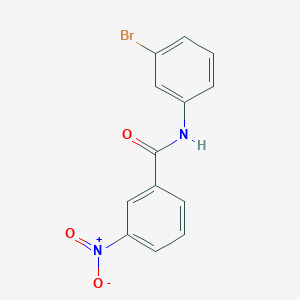
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It is a synthetic compound that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mechanism of Action
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine acts as an agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine is still not fully understood, but it is thought to modulate the activity of these receptors in a complex manner.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has several advantages as a research tool. It is a highly selective agonist for the serotonin 5-HT1A and 5-HT2A receptors, which allows for precise manipulation of these receptors in experiments. 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has some limitations as well. It has a relatively short half-life in the body, which may limit its usefulness in some experiments. Additionally, 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine. One area of interest is the development of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine analogs with improved pharmacological properties. Another area of interest is the investigation of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine and its effects on the brain and body. Overall, 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine is a promising research tool with potential therapeutic applications, but further research is needed to fully understand its properties and potential uses.
Synthesis Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction of 2-methoxy-5-chlorobenzoyl chloride with 5-chloro-2-methylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine. This synthetic method has been optimized to produce high yields of 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine with minimal impurities.
Scientific Research Applications
1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, 1-(5-chloro-2-methoxybenzoyl)-4-(5-chloro-2-methylphenyl)piperazine has been used as a research tool to study the role of serotonin receptors in the brain.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-13-3-4-15(21)12-17(13)22-7-9-23(10-8-22)19(24)16-11-14(20)5-6-18(16)25-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCDTGRBAUZSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)


![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)